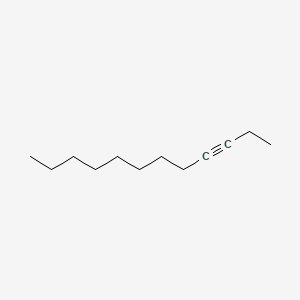
3-Dodecyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dodecyne is an organic compound with the molecular formula C₁₂H₂₂. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is also known by its IUPAC name, dodec-3-yne . It is a colorless liquid with a molecular weight of 166.3031 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Dodecyne can be synthesized through various methods, including the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. In this method, silica particles react with 3-azidopropyltriethoxysilane to produce azide-modified silica. This azide-silica then reacts with 1-dodecyne to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of alkyne synthesis techniques, often employing catalysts and specific reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Dodecyne undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Haloalkynes.
Applications De Recherche Scientifique
3-Dodecyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various functionalized compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Dodecyne involves its interaction with molecular targets through its carbon-carbon triple bond. This bond can participate in various chemical reactions, leading to the formation of new compounds. The pathways involved often include catalytic processes that facilitate the transformation of this compound into more complex molecules .
Comparaison Avec Des Composés Similaires
1-Dodecyne: Another alkyne with a triple bond at the first carbon.
2-Dodecyne: Similar structure with the triple bond at the second carbon.
Dodecane: A saturated hydrocarbon with no triple bonds.
Uniqueness of 3-Dodecyne: this compound is unique due to the position of its triple bond at the third carbon, which imparts distinct chemical properties and reactivity compared to its isomers and other alkynes .
Propriétés
Numéro CAS |
6790-27-8 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
Nom IUPAC |
dodec-3-yne |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-5,7,9-12H2,1-2H3 |
Clé InChI |
ZFAGQZXKTQFQLE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC#CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


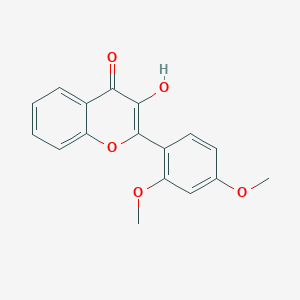

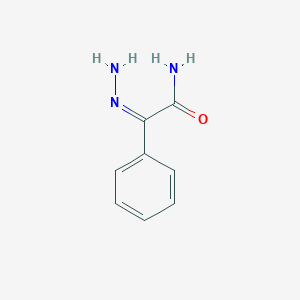

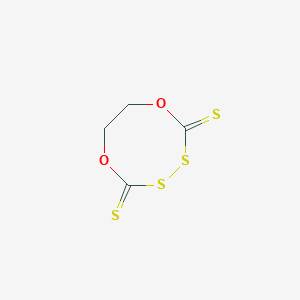
![6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine](/img/structure/B13799788.png)
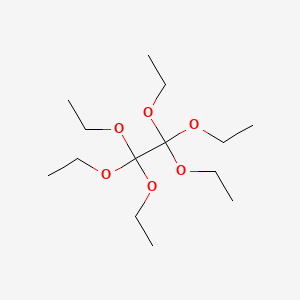
![6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one](/img/structure/B13799810.png)
![(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)
![1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine](/img/structure/B13799821.png)


![6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13799856.png)
![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)
